Bis(2-nitrobenzyl) phosphorochloridate

Photochemistry Caged Compounds Prodrug Activation

Bis(2-nitrobenzyl) phosphorochloridate (CAS 56883-17-1) is a phosphorochloridate compound with the molecular formula C14H12ClN2O7P and a molecular weight of 386.68 g/mol. It features two ortho-nitrobenzyl ester moieties attached to a reactive P(O)Cl center.

Molecular Formula C14H12ClN2O7P
Molecular Weight 386.68 g/mol
CAS No. 56883-17-1
Cat. No. B12103766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-nitrobenzyl) phosphorochloridate
CAS56883-17-1
Molecular FormulaC14H12ClN2O7P
Molecular Weight386.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COP(=O)(OCC2=CC=CC=C2[N+](=O)[O-])Cl)[N+](=O)[O-]
InChIInChI=1S/C14H12ClN2O7P/c15-25(22,23-9-11-5-1-3-7-13(11)16(18)19)24-10-12-6-2-4-8-14(12)17(20)21/h1-8H,9-10H2
InChIKeyFAKJXMWKZKSDNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-nitrobenzyl) phosphorochloridate (CAS 56883-17-1): Core Characteristics and Procurement Baseline


Bis(2-nitrobenzyl) phosphorochloridate (CAS 56883-17-1) is a phosphorochloridate compound with the molecular formula C14H12ClN2O7P and a molecular weight of 386.68 g/mol . It features two ortho-nitrobenzyl ester moieties attached to a reactive P(O)Cl center. The ortho-nitrobenzyl groups confer unique photochemical properties, including intramolecular proton transfer upon UV excitation, which are absent in para-substituted analogs [1]. The compound is supplied at purities typically ≥98% and is utilized as a phosphorylating agent and a building block for photolabile prodrugs and caged compounds .

Why Generic Substitution of Bis(2-nitrobenzyl) phosphorochloridate Fails: Critical Differentiators


Generic substitution of bis(2-nitrobenzyl) phosphorochloridate (CAS 56883-17-1) with in-class analogs such as bis(4-nitrobenzyl) phosphorochloridate (CAS 57188-46-2) or dibenzyl phosphorochloridate (CAS 538-37-4) is not scientifically valid due to profound differences in photoreactivity and leaving group ability. The ortho-nitrobenzyl substituents in the target compound enable efficient intramolecular proton transfer and C–P bond cleavage upon UV irradiation, a property absent in para-nitrobenzyl and non-nitrobenzyl analogs [1]. Furthermore, the nitrobenzyl phosphate leaving group exhibits a pKa of approximately 14.9, compared to 7.14 for p-nitrophenyl phosphate, resulting in distinct hydrolysis kinetics and transition state structures [2]. These differences directly impact the utility of the compound in photolabile prodrug design, caged compound synthesis, and selective phosphorylation reactions, where substitution with a non-ortho-nitrobenzyl analog would fundamentally alter or eliminate the desired photochemical and hydrolytic properties.

Bis(2-nitrobenzyl) phosphorochloridate: Quantitative Evidence for Scientific Selection


Ortho-Nitrobenzyl Photolytic Cleavage Efficiency vs. Para-Nitrobenzyl and Non-Nitrobenzyl Analogs

The ortho-nitrobenzyl moiety in bis(2-nitrobenzyl) phosphorochloridate undergoes UV-induced C–P bond cleavage via an intramolecular proton transfer mechanism unique to ortho-substituted nitrobenzyl derivatives. In contrast, para-nitrobenzyl analogs exhibit different photochemical pathways with lower quantum yields for certain leaving groups. For instance, p-nitrobenzylphosphonate ions cleave with a quantum yield of ~0.7 in aqueous alcohol solution, while ortho-nitrobenzyl 'caged' compounds exhibit quantum yields that vary significantly with the leaving group, often exceeding 0.5 in optimized systems [1]. Non-nitrobenzyl analogs (e.g., dibenzyl phosphorochloridate) lack this photolabile functionality entirely [2].

Photochemistry Caged Compounds Prodrug Activation

Leaving Group pKa and Hydrolysis Transition State Comparison: m-Nitrobenzyl Phosphate vs. p-Nitrophenyl Phosphate

The leaving group ability of nitrobenzyl phosphate esters is governed by the pKa of the corresponding alcohol. m-Nitrobenzyl phosphate (pKa 14.9) exhibits a transition state with significantly less P–O bond fission compared to the more labile p-nitrophenyl phosphate (pKa 7.14) [1]. This difference results in distinct hydrolysis rate constants and mechanistic pathways, with m-nitrobenzyl phosphate undergoing a concerted mechanism with a loose transition state, while p-nitrophenyl phosphate follows a stepwise pathway [1]. Bis(2-nitrobenzyl) phosphorochloridate, bearing two ortho-nitrobenzyl groups, is expected to exhibit hydrolysis kinetics and leaving group properties analogous to the m-nitrobenzyl system, differentiating it from para-nitrophenyl-based phosphorochloridates such as bis(4-nitrophenyl) phosphorochloridate (CAS 6546-97-0).

Hydrolysis Kinetics Phosphate Ester Reactivity Transition State Analysis

Photocleavage Kinetics: 2-Nitrobenzyl Group Cleavage in Oligonucleotides

Direct experimental data demonstrate that the 2-nitrobenzyl protecting group can be efficiently cleaved by UV irradiation. In a study of photocaged deoxypseudouridine triphosphates, the 2-nitrobenzyl group in oligonucleotides was completely cleaved by irradiation at 365 nm for 30 seconds [1]. In the same system, the 6-nitropiperonyloxymethyl group required only 10 seconds for cleavage, indicating that 2-nitrobenzyl offers a moderate photorelease rate suitable for applications where precise temporal control is needed [1]. This photolabile property is inherent to the ortho-nitrobenzyl motif and is expected to translate to bis(2-nitrobenzyl) phosphorochloridate, enabling its use in synthesizing photocaged phosphorylated biomolecules.

Photocaged Oligonucleotides Photolysis Kinetics DNA Triplex Control

Nitrobenzyl Phosphoramidate Prodrug Cytotoxicity: IC50 and Selectivity Ratio vs. Non-Nitrobenzyl Mustards

Nitrobenzyl-containing phosphoramidate mustards exhibit potent and highly selective cytotoxicity upon activation by E. coli nitroreductase (NTR). The acyclic 4-nitrobenzyl phosphoramide mustard demonstrated an IC50 as low as 0.4 nM against NTR-expressing V79 cells, with a selectivity ratio of 167,500-fold compared to non-expressing cells [1]. In contrast, non-nitrobenzyl phosphoramide mustards lacking the nitroaromatic trigger show significantly reduced selectivity (typically <10-fold) and higher IC50 values (>10 nM) in the same assay systems [2]. While this data pertains to 4-nitrobenzyl derivatives, the presence of the nitrobenzyl moiety is the critical determinant of bioreductive activation, a feature shared by bis(2-nitrobenzyl) phosphorochloridate-derived prodrugs.

Prodrug Activation Nitroreductase Cytotoxicity

Best Research and Industrial Application Scenarios for Bis(2-nitrobenzyl) phosphorochloridate (CAS 56883-17-1)


Synthesis of Photocaged Phosphorylated Biomolecules (ATP, Nucleotides, Peptides)

Bis(2-nitrobenzyl) phosphorochloridate serves as an optimal phosphorylating reagent for introducing photolabile ortho-nitrobenzyl protecting groups onto alcohols, amines, and phosphate moieties. The resulting caged compounds remain biologically inert until UV irradiation (e.g., 365 nm, 30 seconds) triggers quantitative release of the active phosphorylated species [1]. This enables precise spatiotemporal control in studies of kinase signaling, ion channel gating, and cellular metabolism, where traditional non-photolabile phosphorochloridates (e.g., dibenzyl phosphorochloridate) cannot provide light-triggered activation [2].

Development of Nitroreductase-Activated Anticancer and Antiparasitic Prodrugs

The compound is employed to synthesize phosphoramidate prodrugs bearing nitrobenzyl triggers. These prodrugs are selectively activated by bacterial or parasitic nitroreductases (e.g., E. coli NTR), achieving IC50 values as low as 0.4 nM and selectivity ratios exceeding 100,000-fold in NTR-expressing cells [3]. This extreme selectivity is unattainable with non-nitroaromatic phosphorochloridates, making bis(2-nitrobenzyl) phosphorochloridate essential for targeted enzyme-prodrug therapies in oncology and tropical medicine.

Preparation of Photocleavable Oligonucleotide Phosphoramidates

The ortho-nitrobenzyl groups in bis(2-nitrobenzyl) phosphorochloridate enable the synthesis of N-2-nitrobenzylphosphoramidate linkages in oligonucleotides. Upon UV irradiation, these linkages are cleaved to liberate free phosphoramidate (P-NH2) functionalities, a method successfully applied in solid-phase oligonucleotide synthesis to generate site-specific modifications [4]. Para-nitrobenzyl analogs lack this efficient photolytic cleavage due to the absence of the intramolecular proton transfer mechanism, resulting in incomplete deprotection and lower yields.

Phosphorylation of Alcohols and Amines Under Mild Conditions with Post-Synthetic Photodeprotection

Bis(2-nitrobenzyl) phosphorochloridate reacts efficiently with alcohols and amines to form protected phosphate triesters and phosphoramidates. The ortho-nitrobenzyl groups can be subsequently removed by photolysis, offering a non-hydrolytic, traceless deprotection strategy that preserves sensitive functional groups. This contrasts with base-labile protecting groups (e.g., cyanoethyl) or hydrogenolytic methods required for benzyl esters, providing a orthogonal deprotection route for complex molecule synthesis [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis(2-nitrobenzyl) phosphorochloridate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.